molecular formula C10H10Cl2O2 B2389990 3-(2,4-Dichlorophenoxy)butan-2-one CAS No. 30343-34-1

3-(2,4-Dichlorophenoxy)butan-2-one

Cat. No.: B2389990
CAS No.: 30343-34-1
M. Wt: 233.09
InChI Key: CIJAAXYQLAJGGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)butan-2-one typically involves the reaction of 2,4-dichlorophenol with butanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of butanone, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorophenoxy)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)butan-2-one involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cellular processes by binding to auxin receptors and interfering with gene expression and cell division pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxypropionic acid (2,4-DP): Another herbicide with a similar mode of action.

    2,4-Dichlorophenoxybutyric acid (2,4-DB): Structurally similar and used for similar applications.

Uniqueness

3-(2,4-Dichlorophenoxy)butan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as a herbicide make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJAAXYQLAJGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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